

# SHR5428: A Technical Guide to Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SHR5428 is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in oncology.[3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[3] Additionally, as part of the transcription factor TFIIH, CDK7 is involved in the initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation of cancer cells. This document provides a comprehensive overview of the preclinical research findings for SHR5428, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

#### **Core Mechanism of Action**

**SHR5428** functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7, **SHR5428** disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest, while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and survival.

Below is a diagram illustrating the signaling pathway affected by SHR5428.





Click to download full resolution via product page

Figure 1: Mechanism of Action of SHR5428



## **Quantitative Data Summary**

The preclinical efficacy of **SHR5428** has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

**In Vitro Activity** 

| Assay Type      | Cell Line                                        | Parameter     | Value  | Reference |
|-----------------|--------------------------------------------------|---------------|--------|-----------|
| Enzymatic Assay | -                                                | IC50 vs. CDK7 | 2.3 nM | [2]       |
| Cellular Assay  | MDA-MB-468<br>(Triple-Negative<br>Breast Cancer) | IC50          | 6.6 nM | [2]       |

In Vivo Efficacy in HCC70 Xenograft Mouse Model

| Dose (Oral, Once Daily for 21 days) | Tumor Growth Inhibition<br>(TGI) | Reference |
|-------------------------------------|----------------------------------|-----------|
| 3 mg/kg                             | 39%                              | [2][5]    |
| 10 mg/kg                            | 61%                              | [2][5]    |
| 30 mg/kg                            | 83%                              | [2][5]    |

**Pharmacokinetic Profile** 

| Species | Dose<br>(Oral) | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | T½ (h) | Bioavaila<br>bility<br>(F%) | Referenc<br>e |
|---------|----------------|-----------------|------------------|--------|-----------------------------|---------------|
| Mouse   | 2 mg/kg        | 116             | 139              | 0.7    | 32%                         | [5]           |
| Rat     | 2 mg/kg        | 120             | 556              | 2.6    | 44%                         | [5]           |
| Dog     | 2 mg/kg        | 543             | 4101             | 4.9    | 92%                         | [5]           |

## **Experimental Protocols**



Detailed experimental protocols for the key studies are outlined below. These are representative methodologies based on standard preclinical research practices.

### **CDK7 Enzymatic Assay (In Vitro)**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR5428 against CDK7.
- Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide,
  SHR5428, kinase buffer, detection reagents.
- Procedure:
  - 1. A kinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.
  - SHR5428 is serially diluted and added to the reaction mixtures. A control with no inhibitor is included.
  - 3. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
  - 4. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
  - 5. The percentage of inhibition for each **SHR5428** concentration is calculated relative to the control.
  - 6. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Viability Assay (In Vitro)**

- Objective: To assess the cytotoxic or cytostatic effects of SHR5428 on cancer cell lines.
- Cell Line: MDA-MB-468 (triple-negative breast cancer).



#### Procedure:

- 1. MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.
- 2. The cells are treated with various concentrations of **SHR5428** for a defined period (e.g., 72 hours).
- 3. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures metabolic activity.
- 4. The absorbance or fluorescence is read using a plate reader.
- 5. The percentage of viable cells is calculated for each concentration relative to vehicle-treated control cells.
- 6. The IC50 value is determined from the resulting dose-response curve.

#### **HCC70** Xenograft Mouse Model (In Vivo)

- Objective: To evaluate the in vivo anti-tumor efficacy of SHR5428.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
- Procedure:
  - 1. HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.
  - 2. Tumors are allowed to grow to a palpable size.
  - 3. Mice are randomized into treatment and control groups.
  - 4. **SHR5428** is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days. The control group receives a vehicle.
  - 5. Tumor volume and body weight are measured regularly throughout the study.
  - 6. At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.



The following diagram illustrates a typical workflow for in vivo efficacy studies.



Click to download full resolution via product page

Figure 2: In Vivo Efficacy Study Workflow

#### **Pharmacokinetic Studies**

- Objective: To determine the pharmacokinetic properties of **SHR5428** in different species.
- Species: Mice, rats, and dogs.
- Procedure:
  - 1. A single oral dose of SHR5428 (2 mg/kg) is administered to each animal species.
  - 2. Blood samples are collected at multiple time points after dosing.
  - 3. Plasma is separated from the blood samples.
  - 4. The concentration of **SHR5428** in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - 5. Pharmacokinetic parameters, including Cmax, AUC, T½, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

#### Conclusion

The preclinical data for **SHR5428** demonstrate its potential as a targeted therapy for cancer. It exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent tumor growth inhibition in a xenograft model.[1][4] Furthermore, **SHR5428** displays favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability,



particularly in dogs.[1][5] These findings support the continued investigation of **SHR5428** in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Lim Translational Cancer Research [tcr.amegroups.org]
- To cite this document: BenchChem. [SHR5428: A Technical Guide to Preclinical Research Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com